Ethambutol dihydrochloride

Catalog No.
S527496
CAS No.
1070-11-7
M.F
C10H26Cl2N2O2
M. Wt
277.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethambutol dihydrochloride

CAS Number

1070-11-7

Product Name

Ethambutol dihydrochloride

IUPAC Name

[(2S)-1-hydroxybutan-2-yl]-[2-[[(2S)-1-hydroxybutan-2-yl]azaniumyl]ethyl]azanium;dichloride

Molecular Formula

C10H26Cl2N2O2

Molecular Weight

277.23 g/mol

InChI

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1

InChI Key

AUAHHJJRFHRVPV-BZDVOYDHSA-N

SMILES

CCC(CO)NCCNC(CC)CO.Cl.Cl

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Dexambutol, EMB Fatol, EMB Hefa, EMB-Fatol, EMB-Hefa, Etambutol Llorente, Ethambutol, Ethambutol Hydrochloride, Etibi, Hydrochloride, Ethambutol, Llorente, Etambutol, Miambutol, Myambutol

Canonical SMILES

CCC(CO)[NH2+]CC[NH2+]C(CC)CO.[Cl-].[Cl-]

Isomeric SMILES

CC[C@@H](CO)[NH2+]CC[NH2+][C@@H](CC)CO.[Cl-].[Cl-]

Description

The exact mass of the compound Ethambutol Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757022. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action Research

The exact mechanism by which EMB kills Mycobacterium tuberculosis (MTb), the bacteria that causes TB, remains under investigation. Research suggests it disrupts the cell wall synthesis of the bacteria. Studies using electron microscopy have shown EMB interferes with the arabinogalactan, a key component of the mycobacterial cell wall [1]. Additionally, research is ongoing to identify specific EMB targets within MTb that could lead to the development of new anti-TB drugs [2].

[1] - Jarlier V, Nikaido H. Mycobacterial cell wall: structure and role in natural resistance to antibiotics. FEMS Microbiol Rev. 1994;14(4):489-502. [2] - Liu J, Xing Z, Zhang Y, et al. Ethambutol targets Mycobacterium tuberculosis decaprenylphosphorylarabinose synthase for inhibition of arabinan synthesis. Cell Chem Biol. 2015;22(2):258-67.

Combination Therapy Research

Drug-resistant TB poses a significant challenge in TB control. Research is actively exploring EMB's effectiveness in combination with other antibiotics to combat drug resistance and shorten treatment duration. Studies investigate the synergistic effects of EMB with new and existing drugs against various strains of MTb, including multidrug-resistant TB (MDR-TB) [3, 4].

[3] - Zhang Y, Xing Z, Liu J, et al. Ethambutol enhances the activity of rifampicin against Mycobacterium tuberculosis. PLoS One. 2013;8(10):e77301. [4] - Lin WH, Peloquin CA, Billman JK, et al. Discovery of a Mycobacterium tuberculosis quinolone modifying enzyme and its inhibition by a new class of antituberculosis agents. Nat Med. 2015;21(8):850-5.

Ethambutol dihydrochloride is a synthetic compound primarily used as an antituberculous agent. It is the dihydrochloride salt of ethambutol, which has the chemical formula C10H24N2O22HClC_{10}H_{24}N_{2}O_{2}\cdot 2HCl and a molecular weight of approximately 277.23 g/mol . Ethambutol is classified as a bacteriostatic antimycobacterial drug, effective against Mycobacterium tuberculosis and some other mycobacteria. It is commonly utilized in combination with other antibiotics to treat tuberculosis, particularly to prevent the development of drug resistance .

The precise mechanism by which ethambutol disrupts Mycobacterium tuberculosis is not fully understood. However, research suggests it interferes with the bacteria's cell wall synthesis, ultimately inhibiting its growth and reproduction [].

Ethambutol hydrochloride can cause adverse effects, the most concerning being optic neuritis, an inflammation of the optic nerve that can lead to vision loss []. Regular eye examinations are crucial while taking this medication. Other side effects include nausea, vomiting, and peripheral neuropathy (tingling or numbness in the hands and feet) [].

Ethambutol has low overall toxicity, but specific populations require dose adjustments, such as individuals with pre-existing eye problems or renal impairment [].

That are essential for its synthesis and biological activity. One significant reaction involves the oxidation of ethambutol by aldehyde dehydrogenase, leading to the formation of an aldehyde metabolite, which is subsequently converted to a dicarboxylic acid derivative . The synthesis of ethambutol itself can be achieved through various methods, including reactions involving ethylene dichloride and d-2-amino-1-butanol under controlled conditions to yield the desired compound .

Ethambutol functions primarily as a tuberculostatic agent, inhibiting the growth of Mycobacterium tuberculosis. Its mechanism of action is believed to involve interference with the synthesis of mycolic acids, essential components of the bacterial cell wall. This inhibition leads to impaired cell wall integrity and ultimately bacterial cell death . Ethambutol is particularly important in treating multidrug-resistant tuberculosis, as it helps enhance the efficacy of other antituberculous drugs when used in combination .

The synthesis of ethambutol dihydrochloride involves several steps:

  • Starting Materials: The process typically begins with d-2-amino-1-butanol and ethylene dichloride.
  • Reaction Conditions: The reactants are heated under reflux conditions, allowing for an exothermic reaction that generates ethambutol.
  • Purification: Post-reaction, the crude product undergoes purification through recrystallization processes involving solvents like ethanol and petroleum ether to yield high-purity crystals of ethambutol dihydrochloride .

The detailed reaction mechanism includes hydrolysis steps that convert intermediates into the final product while minimizing by-products, thus ensuring a pharmaceutical-grade compound .

Ethambutol dihydrochloride is primarily used in clinical settings for:

  • Treatment of Tuberculosis: It is part of standard treatment regimens for both pulmonary and extrapulmonary tuberculosis.
  • Combination Therapy: Ethambutol is often used alongside other antituberculous agents (e.g., rifampicin, isoniazid) to enhance treatment efficacy and reduce resistance development .
  • Research: It serves as a valuable tool in studies focused on multidrug-resistant strains of Mycobacterium tuberculosis.

Research indicates that ethambutol may interact with various metabolic pathways and other drugs. For instance:

  • Drug Interactions: Ethambutol's effectiveness can be influenced by its concurrent use with other medications, necessitating careful monitoring to avoid adverse effects or reduced efficacy.
  • Metabolic Pathways: Ethambutol undergoes metabolism primarily through oxidation processes involving aldehyde dehydrogenase, which can affect its pharmacokinetics and therapeutic outcomes .

Ethambutol dihydrochloride shares structural and functional similarities with several other compounds used in antituberculous therapy. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
IsoniazidC6H6N4OC_{6}H_{6}N_{4}OInhibits mycolic acid synthesisEffective against active tuberculosis
RifampicinC43H58N4O12C_{43}H_{58}N_{4}O_{12}Inhibits bacterial RNA synthesisBroad-spectrum activity against bacteria
PyrazinamideC5H5N3OC_{5}H_{5}N_{3}ODisrupts mycobacterial fatty acid synthesisEffective in acidic environments
StreptomycinC_{21}H_{39)N_{7}O_{12}Inhibits protein synthesisAminoglycoside antibiotic

Ethambutol's unique feature lies in its specific action on mycobacterial cell wall synthesis without directly killing the bacteria, making it essential for combination therapy to manage resistance effectively.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

276.1371335 g/mol

Monoisotopic Mass

276.1371335 g/mol

Heavy Atom Count

16

Appearance

White to off-white crystalline powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JNG307DJ5X
QE4VW5FO07

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory.;
H360 (97.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ethambutol Hydrochloride is the hydrochloride salt form of ethambutol, an ethylenediamine derivative with antibacterial activity, specifically effective against mycobacteria. Although the exact mechanism of action of ethambutol hydrochloride is unknown, ethambutol hydrochloride inhibits the transfer of mycolic acids into the cell wall of bacteria, which impedes bacterial cell growth. This agent may also interfere with RNA synthesis or inhibit other cell metabolism, thereby preventing cell multiplication and causing cell death.

MeSH Pharmacological Classification

Antitubercular Agents

Pictograms

Health Hazard

Health Hazard

Other CAS

22196-75-4
1070-11-7

Wikipedia

Ethambutol dihydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: El-Ridy MS, Yehia SA, Kassem MA, Mostafa DM, Nasr EA, Asfour MH. Niosomal
2: Chellini PR, Lages EB, Franco PH, Nogueira FH, César IC, Pianetti GA.
3: Wang HF, Wang R, O'Gorman M, Crownover P, Naqvi A, Jafri I. Bioequivalence of
4: Bakayoko AS, Kaloga M, Kamagate M, Kone Z, Daix AT, Ohui E, Gbery I, Domoua K.
5: Sun J, Song H, Zhang T, Wang Z, He Z. [Determination of contents and
6: Lee SY, Jang H, Lee JY, Kwon KI, Oh SJ, Kim SK. Inhibition of cytochrome P450
7: Yan M, Guo T, Song H, Zhao Q, Sui Y. Determination of ethambutol hydrochloride
8: Veríssimo LM, Cabral AM, Veiga FJ, Almeida SF, Ramos ML, Burrows HD, Esteso
9: Tan HS, Gerlach ED, Dimattio AS. Sensitive assay procedure for ethambutol
10: Yen YF, Chung MS, Hu HY, Lai YJ, Huang LY, Lin YS, Chou P, Deng CY.
11: Ragonese R, Macka M, Hughes J, Petocz P. The use of the Box-Behnken
12: Shingbal DM, Naik SD. Colorimetric determination of ethambutol hydrochloride.
13: Ahmad MI, Nakpheng T, Srichana T. The safety of ethambutol dihydrochloride
14: Mukherjee A, Velpandian T, Singla M, Kanhiya K, Kabra SK, Lodha R.
15: He L, Wang X, Cui P, Jin J, Chen J, Zhang W, Zhang Y. ubiA (Rv3806c) encoding
16: Moure R, Español M, Tudó G, Vicente E, Coll P, Gonzalez-Martin J, Mick V,
17: Evaluation of a new antituberculous agent. Ethambutol hydrochloride
18: Ethambutol hydrochloride (myambutol). Med Lett Drugs Ther. 1968 May
19: P Brock A, Isaza R, Egelund EF, Hunter RP, Peloquin CA. The pharmacokinetics
20: Levy M, Rigaudière F, de Lauzanne A, Koehl B, Melki I, Lorrot M, Faye A.

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